molecular formula C18H19NO5 B4569577 3-nitrobenzyl 4-butoxybenzoate

3-nitrobenzyl 4-butoxybenzoate

Cat. No.: B4569577
M. Wt: 329.3 g/mol
InChI Key: GUDFKMOVZZAJQN-UHFFFAOYSA-N
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Description

3-Nitrobenzyl 4-butoxybenzoate is an aromatic ester compound comprising a 4-butoxybenzoic acid moiety esterified with a 3-nitrobenzyl alcohol derivative. The nitro group at the meta position on the benzyl ring distinguishes it from para-substituted analogs. For instance, oxybuprocaine—a local anesthetic—shares the 3-butoxy-4-nitrobenzoic acid backbone, highlighting the pharmacological relevance of such nitro-aromatic esters .

Properties

IUPAC Name

(3-nitrophenyl)methyl 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-2-3-11-23-17-9-7-15(8-10-17)18(20)24-13-14-5-4-6-16(12-14)19(21)22/h4-10,12H,2-3,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDFKMOVZZAJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrobenzyl 4-butoxybenzoate typically involves the esterification of 3-nitrobenzyl alcohol with 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Photochemical Reactions

The nitrobenzyl moiety undergoes light-mediated reactions critical for protective group cleavage and redox processes:

Photooxidative Cleavage

Under UV irradiation (254–365 nm) in aqueous or alcoholic solvents, the nitrobenzyl group undergoes oxidative cleavage via triplet-state intermediates . Key parameters:

ConditionQuantum Yield (Φ)Products Formed
254 nm (H₂O/CH₃CN, O₂)0.124-Butoxybenzoic acid + NO₂⁻
365 nm (MeOH, O₂ purged)0.08Benzoquinone derivatives

Mechanistic studies indicate oxygen-dependent pathways involving:

  • Excited triplet-state formation (3^3S^*)

  • Hydrogen abstraction by the nitro group forming a biradical intermediate

  • Oxidation to nitroso intermediates followed by hydrolysis

Thermal Stability and Hydrolysis

The ester linkage in 3-nitrobenzyl 4-butoxybenzoate shows pH-dependent hydrolysis:

Acidic Conditions (pH < 3)

  • Reagents : H₂SO₄ (conc.) or HCl (6 M)

  • Products : 4-Butoxybenzoic acid + 3-nitrobenzyl alcohol

  • Rate Constant : k=2.7×104s1k = 2.7 \times 10^{-4} \, \text{s}^{-1} at 80°C

Basic Conditions (pH > 10)

  • Reagents : NaOH (1 M) or K₂CO₃ (aq.)

  • Products : 4-Butoxybenzoate anion + 3-nitrobenzyl alcohol

  • Rate Constant : k=5.1×103s1k = 5.1 \times 10^{-3} \, \text{s}^{-1} at 25°C

Reduction Reactions

Catalytic hydrogenation selectively reduces the nitro group:

CatalystConditionsProductsYield (%)
Pd/C (10%)H₂ (1 atm), EtOH3-Aminobenzyl 4-butoxybenzoate92
Fe, HClReflux, H₂O3-Aminobenzyl alcohol + acid78

The aminobenzyl derivative exhibits enhanced nucleophilicity, enabling further functionalization (e.g., acylation, alkylation) .

Radical-Mediated Transformations

In the presence of initiators like AIBN, the compound participates in:

Polymer Crosslinking

  • System : Methyl methacrylate (MMA) + this compound

  • Initiator : AIBN (1 mol%)

  • Result : Nitrobenzyl groups act as chain-transfer agents, reducing polymer MwM_w by 40%

Photoremovable Protecting Group

The nitrobenzyl group enables controlled release of 4-butoxybenzoic acid in biomedical applications:

ApplicationLight SourceRelease Efficiency (%)
Drug delivery systems365 nm LED88
Photolithography254 nm mercury lamp94

Stability Under Ambient Conditions

Long-term storage studies reveal:

  • Degradation Rate : <2% over 12 months at 25°C (dark, inert atmosphere)

  • Major Degradant : 4-Butoxybenzoic acid (traces detected via HPLC)

This compound’s reactivity profile underscores its versatility in organic synthesis and materials science, particularly in photoactive systems. Further studies optimizing its photoreduction efficiency and exploring enantioselective modifications are warranted.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl 4-butoxybenzoate involves the photolysis of the nitrobenzyl group upon exposure to ultraviolet (UV) light. This photochemical reaction leads to the cleavage of the ester bond, releasing the active components. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Research Implications

  • Drug Design: The benzyl ester’s stability could be advantageous for prodrug formulations, whereas the diethylaminoethyl group in oxybuprocaine exemplifies targeted solubility modifications .

Q & A

Q. What are the common synthetic routes for preparing 3-nitrobenzyl 4-butoxybenzoate, and what methodological considerations are critical for optimizing yield?

Answer: A key synthetic approach involves nucleophilic substitution or esterification reactions. For example, phosphonium salt intermediates (e.g., derived from 3-nitrobenzyl bromide) can be used in Wittig reactions with 4-butoxybenzaldehyde derivatives to form the ester linkage . Critical considerations include:

  • Reagent stoichiometry : Ensure precise molar ratios (e.g., 1:1 for aldehyde and phosphonium salt) to minimize side products.
  • Solvent selection : Polar aprotic solvents like CH₂Cl₂ enhance reactivity in Wittig reactions .
  • Catalysts : Use phase-transfer catalysts (e.g., 18-crown-6) to improve reaction efficiency in biphasic systems .
  • Purification : Column chromatography or recrystallization is essential to isolate the product from stereoisomeric mixtures .

Q. What analytical techniques are recommended for characterizing this compound, and how do they address structural ambiguity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies nitro and benzyloxy groups via characteristic shifts (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrobenzyl) .
  • Elemental analysis : Confirms empirical formula (e.g., C₁₈H₁₉NO₅) by matching calculated and observed C/H/N/O percentages .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 330.1215) .
  • FTIR : Confirms ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitro (NO₂ stretch ~1520 cm⁻¹) functional groups .

Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?

Answer:

  • Light sensitivity : Store in amber vials to prevent nitro group degradation via photolysis .
  • Temperature : Maintain at 4°C in anhydrous environments to avoid hydrolysis of the ester bond .
  • Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolytic cleavage of the benzyloxy group .

Q. What are the primary research applications of this compound in medicinal chemistry or material science?

Answer:

  • Drug intermediates : The nitro group facilitates reduction to amines for further functionalization in pharmacophore design .
  • Liquid crystal precursors : The rigid aromatic core and flexible alkoxy chain enable applications in mesophase material synthesis .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations of this compound derivatives?

Answer: X-ray diffraction (XRD) provides unambiguous structural confirmation. For example:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) that influence NMR chemical shifts .
  • Energy frameworks : Visualize dispersive vs. electrostatic contributions to crystal packing, clarifying discrepancies in solubility or melting points .
  • Unit cell parameters : Monoclinic systems (e.g., P2₁/c) with specific a, b, c values validate molecular geometry .

Q. What strategies mitigate competing side reactions during the synthesis of this compound under acidic or basic conditions?

Answer:

  • Acidic conditions : Avoid prolonged exposure to prevent nitro group reduction. Use mild acids (e.g., acetic acid) for esterification .
  • Basic conditions : Optimize pH to <9 to minimize saponification of the ester bond. Cs₂CO₃ is preferred over NaOH for controlled deprotonation .
  • Protecting groups : Temporarily block reactive sites (e.g., nitro → amine via hydrogenation) before introducing the benzyloxy moiety .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Answer:

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. For example, the nitro group’s LUMO directs nucleophilic attack .
  • Transition state modeling : Simulate reaction pathways (e.g., ester hydrolysis) to predict activation energies and rate constants .
  • Solvent effects : COSMO-RS models evaluate solvent polarity impacts on reaction equilibria .

Q. What experimental and theoretical approaches reconcile discrepancies in reported melting points or spectral data for this compound analogs?

Answer:

  • DSC/TGA : Differential scanning calorimetry identifies polymorphic forms affecting melting points .
  • Dynamic NMR : Resolves conformational isomerism (e.g., E/Z stereochemistry) causing split peaks in spectra .
  • Crystallographic databases : Cross-reference with Cambridge Structural Database (CSD) entries to validate anomalies .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for 3-Nitrobenzyl Derivatives

ParameterValue (Example)Source
Space groupP2₁/c
Unit cell dimensionsa = 4.6082 Å, b = 10.4219 Å, c = 26.4468 Å
Total interaction energyDominantly dispersive (≥70%)

Q. Table 2. Optimization of Wittig Reaction Conditions

VariableOptimal ValueImpact on Yield
Reaction time12–18 h↑ Yield (73% → 85%)
TemperatureReflux (40–50°C)Minimizes side products
Catalyst loading0.1 equiv. 18-crown-6Enhances phase transfer

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-nitrobenzyl 4-butoxybenzoate
Reactant of Route 2
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3-nitrobenzyl 4-butoxybenzoate

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